Cas no 2034449-54-0 (5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole)

5-[3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a heterocyclic compound featuring a pyrazine-substituted pyrrolidine scaffold linked to an indole core via a carbonyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The pyrazine moiety enhances hydrogen-bonding potential, while the pyrrolidine ring contributes to conformational flexibility, potentially improving binding affinity in biological targets. The indole group further diversifies its reactivity, enabling applications in the synthesis of pharmacologically active molecules. Its well-defined synthetic route and stability under standard conditions make it suitable for further derivatization and research in developing novel therapeutic agents.
5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole structure
2034449-54-0 structure
Product Name:5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole
CAS No:2034449-54-0
MF:C17H16N4O2
MW:308.3345
CID:5351177
Update Time:2025-06-23

5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1H-indol-5-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
    • (1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
    • 5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole
    • Inchi: 1S/C17H16N4O2/c22-17(13-1-2-15-12(9-13)3-5-19-15)21-8-4-14(11-21)23-16-10-18-6-7-20-16/h1-3,5-7,9-10,14,19H,4,8,11H2
    • InChI Key: JJEWHTCFIOCFLI-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=NC([H])=C([H])N=1)C1([H])C([H])([H])N(C(C2C([H])=C([H])C3=C(C([H])=C([H])N3[H])C=2[H])=O)C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 433
  • XLogP3: 1.6
  • Topological Polar Surface Area: 71.1

5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole Pricemore >>

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Additional information on 5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole

5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole: A Promising Compound in Medicinal Chemistry

5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole (CAS No. 2034449-54-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of indoles, which are widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The core structure of 5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole consists of an indole ring substituted with a pyrrolidine carbonyl group and a pyrazine moiety. The pyrazine ring, known for its aromatic and nitrogen-rich nature, contributes to the compound's overall stability and reactivity. The pyrrolidine carbonyl group, on the other hand, introduces additional flexibility and potential binding sites, making this compound a versatile scaffold for drug design.

Recent studies have highlighted the potential of 5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole has shown promise in cancer research. A preclinical study conducted by a team at the National Cancer Institute demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The antiproliferative effects are attributed to its ability to induce apoptosis and disrupt cell cycle progression. Further investigations are underway to elucidate the specific molecular targets and pathways involved.

The neuroprotective potential of 5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole has also been explored. Research published in the journal Neuropharmacology indicated that this compound can protect neurons from oxidative stress and neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. The neuroprotective effects are thought to be mediated through its antioxidant properties and its ability to modulate mitochondrial function.

The pharmacokinetic profile of 5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole is another critical aspect that has been investigated. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. However, further optimization may be necessary to improve its solubility and permeability for enhanced therapeutic efficacy.

In conclusion, 5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole (CAS No. 2034449-54-0) represents a promising lead compound in medicinal chemistry with a broad spectrum of biological activities. Its unique structural features and multifaceted therapeutic potential make it an attractive candidate for further preclinical and clinical development. Ongoing research aims to refine its chemical structure and explore its applications in treating inflammatory diseases, cancer, and neurodegenerative disorders.

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